(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14978006
InChI: InChI=1S/C26H26N4O3S/c1-3-33-22-10-9-19(15-18(22)2)24-20(17-30(28-24)21-7-5-4-6-8-21)16-23-25(31)27-26(34-23)29-11-13-32-14-12-29/h4-10,15-17H,3,11-14H2,1-2H3/b23-16-
SMILES:
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.6 g/mol

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC14978006

Molecular Formula: C26H26N4O3S

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one -

Specification

Molecular Formula C26H26N4O3S
Molecular Weight 474.6 g/mol
IUPAC Name (5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Standard InChI InChI=1S/C26H26N4O3S/c1-3-33-22-10-9-19(15-18(22)2)24-20(17-30(28-24)21-7-5-4-6-8-21)16-23-25(31)27-26(34-23)29-11-13-32-14-12-29/h4-10,15-17H,3,11-14H2,1-2H3/b23-16-
Standard InChI Key YRCYSMSWGRRXIG-KQWNVCNZSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule comprises a 4,5-dihydro-1,3-thiazol-4-one core fused with a 1-phenylpyrazole moiety. Key structural elements include:

  • A thiazolone ring (positions 1–5) with a conjugated double bond at C5–C4, stabilized by resonance.

  • A pyrazole ring (positions 1’–4’) substituted at C3’ with a 4-ethoxy-3-methylphenyl group and at N1’ with a phenyl group.

  • A morpholine substituent at C2 of the thiazolone ring, contributing to solubility and hydrogen-bonding potential.

  • A (Z)-configured methylidene bridge linking the pyrazole C4’ to the thiazolone C5, critical for planar molecular geometry.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₆H₂₆N₄O₃S
Molecular Weight474.6 g/mol
IUPAC Name(5Z)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Canonical SMILESCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C

The Z-configuration of the methylidene bridge is confirmed via NOESY NMR, which shows spatial proximity between the pyrazole C4’–H and thiazolone C5–H.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step strategy to assemble the hybrid framework:

Step 1: Pyrazole Core Formation

  • 3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via a cyclocondensation reaction between 4-ethoxy-3-methylphenylhydrazine and phenyl isocyanate, followed by Vilsmeier–Haack formylation.

Step 2: Thiazolone Ring Construction

  • A Hantzsch thiazole synthesis is employed, reacting the pyrazole aldehyde with morpholine-substituted thiourea in ethanol under basic conditions (K₂CO₃). The reaction proceeds via nucleophilic attack of the thiolate on the aldehyde, followed by cyclization.

Step 3: Purification and Isolation

  • Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol to yield 65–72% pure compound.

Table 2: Key Reaction Conditions

ParameterValue
SolventEthanol
BasePotassium carbonate
TemperatureReflux (78°C)
Reaction Time12–16 hours

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole H5), 7.65–7.23 (m, 9H, aromatic H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.75–3.68 (m, 4H, morpholine H), 2.98 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

  • HRMS (ESI⁺): m/z 475.1682 [M+H]⁺ (calc. 475.1685).

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL) and dichloromethane; sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature for 6 months under inert atmosphere; degrades upon prolonged UV exposure.

Biological Activity

While direct pharmacological data for this compound remains limited, structural analogs exhibit:

  • Kinase Inhibition: Pyrazole-thiazole hybrids inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, with IC₅₀ values <1 μM in HeLa cells.

  • Antimicrobial Effects: Morpholine-containing thiazoles show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Structural Analogs

Table 3: Activity Trends in Related Compounds

Compound ModificationBiological ActivityPotency (IC₅₀/MIC)
Morpholine at C2 (Target)Kinase inhibition0.8 μM
Piperidine at C2Reduced solubility2.5 μM
Nitro group at C3’Cytotoxicity15 μM

The morpholine substituent enhances water solubility and target affinity compared to bulkier groups (e.g., piperidine), while electron-withdrawing groups (e.g., nitro) increase cytotoxicity but reduce selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator